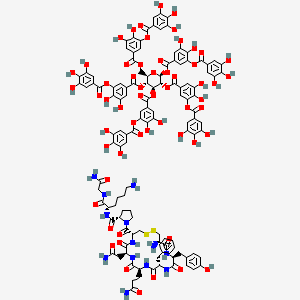
3,5-Dichlorobenzoic-d3 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichlorobenzoic-d3 Acid is a deuterated form of 3,5-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. Its molecular formula is C7HD3Cl2O2, and it is known for its high purity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobenzoic-d3 Acid typically involves the chlorination of benzoic acid derivatives. One common method includes the treatment of 3,5-dichlorobenzoic acid with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes followed by purification steps to ensure high purity and isotopic enrichment. The use of advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures the quality and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichlorobenzoic-d3 Acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles like amines to form amides.
Oxidation and Reduction: Though less common, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Oxidation/Reduction: Specific oxidizing or reducing agents can be used, though these reactions are less frequently reported.
Major Products
Amides: Formed from substitution reactions with amines.
Other Derivatives: Depending on the reagents and conditions, various chlorinated and deuterated derivatives can be synthesized.
Applications De Recherche Scientifique
3,5-Dichlorobenzoic-d3 Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope dilution mass spectrometry (IDMS).
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of 3,5-Dichlorobenzoic-d3 Acid is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects directly but is used to trace and quantify biochemical processes. The deuterium atoms provide a distinct mass difference, allowing for precise detection and measurement in analytical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzoic Acid: The non-deuterated form, commonly used in similar applications but without the isotopic labeling.
2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with different substitution patterns, used in herbicides and other chemical applications.
4-Chlorobenzoic Acid: A simpler chlorinated benzoic acid with fewer chlorine atoms, used in various industrial applications.
Uniqueness
3,5-Dichlorobenzoic-d3 Acid’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .
Propriétés
Formule moléculaire |
C7H4Cl2O2 |
|---|---|
Poids moléculaire |
194.03 g/mol |
Nom IUPAC |
3,5-dichloro-2,4,6-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D |
Clé InChI |
CXKCZFDUOYMOOP-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)O |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)


![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)


![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)







